Artekeiskeanin A

Description

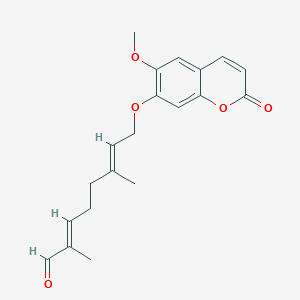

Artekeiskeanin A is a coumarin-monoterpene ether first isolated from Artemisia keiskeana (Japanese mugwort) and structurally characterized by Maes et al. (2007) . Its unique structure comprises a coumarin core linked to a monoterpene moiety via an ether bond, distinguishing it from simpler coumarin derivatives. Initial studies focused on its synthesis and structural elucidation using advanced spectroscopic techniques, such as 3C-NMR . While its biological activities remain understudied, its structural novelty positions it as a compound of interest for comparative analysis with related coumarins.

Properties

CAS No. |

197577-19-8 |

|---|---|

Molecular Formula |

C20H22O5 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(2E,6E)-8-(6-methoxy-2-oxochromen-7-yl)oxy-2,6-dimethylocta-2,6-dienal |

InChI |

InChI=1S/C20H22O5/c1-14(5-4-6-15(2)13-21)9-10-24-19-12-17-16(11-18(19)23-3)7-8-20(22)25-17/h6-9,11-13H,4-5,10H2,1-3H3/b14-9+,15-6+ |

InChI Key |

SSKYVKAMMVPTNN-JFOHIDKFSA-N |

SMILES |

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)CCC=C(C)C=O |

Isomeric SMILES |

C/C(=C\COC1=C(C=C2C=CC(=O)OC2=C1)OC)/CC/C=C(\C)/C=O |

Canonical SMILES |

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)CCC=C(C)C=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Artekeiskeanin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reactions:

-

Wittig Reaction :

Scopoletin (5) is synthesized by reacting 2,4-dihydroxy-5-methoxybenzaldehyde (4) with methyl (triphenylphosphoranylidene)acetate in N,N-diethylaniline .Scopoletin is then geranylated using geranyl bromide and potassium carbonate in refluxing acetone to form 2 (89% yield) .

-

Oxidation Step :

The geranyloxy side chain of 2 undergoes stereoselective oxidation using SeO and t-BuOOH adsorbed on silica gel under microwave irradiation (640 W, 10 min) .

Table 1: Key Reaction Parameters for Oxidation

| Parameter | Value/Detail |

|---|---|

| Oxidizing Agent | SeO (0.5 equiv) |

| Solvent | CHCl |

| Catalyst Support | Silica gel |

| Reaction Time | 10 min (microwave irradiation) |

| Yield | 78% |

This method ensures selective formation of the trans-α,β-unsaturated aldehyde moiety in this compound, avoiding side reactions .

Mechanistic Insights

-

Microwave Assistance : Enhances reaction efficiency by accelerating the oxidation kinetics, reducing side-product formation .

-

Role of Silica Gel : Acts as a solid support to stabilize reactive intermediates and improve selectivity .

Spectral Validation

The synthesized compound’s H NMR data (270 MHz, CDCl) matches the natural isolate :

Comparison with Similar Compounds

This compound

Coumarin III* (Macias et al., 1989)

Prenylated Coumarins from Murraya paniculata (Kinoshita et al., 1996; Mesquita et al., 2008)

Coumarins from Artemisia herba-alba (Mohamed et al., 2010)

- Core structure: Varied coumarins, including furanocoumarins.

- Key features : Structural diversity correlates with reported antidiabetic and anti-inflammatory properties .

- Source : Artemisia herba-alba .

Research Findings and Data Analysis

Structural Insights

- This compound’s monoterpene ether moiety differentiates it from prenylated coumarins, which are more common in Murraya species . This structural distinction may influence solubility and metabolic stability.

- The absence of reported bioactivity for This compound contrasts with prenylated coumarins from Murraya, which exhibit antimicrobial properties , and A. herba-alba coumarins with antidiabetic effects .

Methodological Considerations

- Structural characterization of This compound relied on NMR and synthesis protocols (Maes et al., 2007), whereas prenylated coumarins were identified via chromatographic isolation and spectral matching .

Discussion

The monoterpene ether in this compound represents a rare structural feature among coumarins. This moiety could confer unique pharmacokinetic properties, such as enhanced lipid solubility compared to hydroxylated or prenylated derivatives. However, the lack of bioactivity data for this compound highlights a critical research gap. In contrast, prenylated coumarins from Murraya and furanocoumarins from A. herba-alba have demonstrated bioactivities tied to their substituents, suggesting that structural complexity correlates with functional diversity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.